
3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of tyrosine, an amino acid, and features a methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of 4-methoxyphenylacetic acid as a starting material. The synthetic route typically includes the following steps:
Nitration: The 4-methoxyphenylacetic acid is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2-hydroxy-3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-2-hydroxy-3-(4-methoxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including its role as a precursor to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The methoxy group may also influence its binding affinity to receptors and enzymes, affecting its biological activity.
相似化合物的比较
Similar Compounds
Tyrosine: A naturally occurring amino acid with a similar structure but lacking the methoxy group.
3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
属性
IUPAC Name |
3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQTUROESJWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
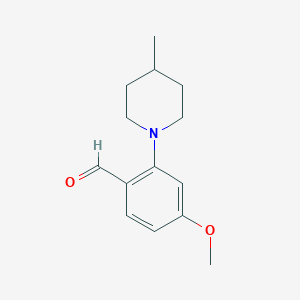

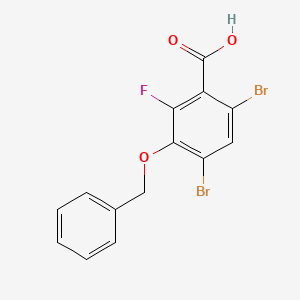
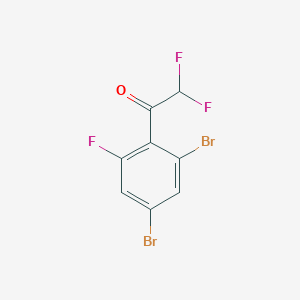
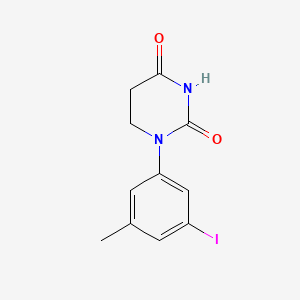
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
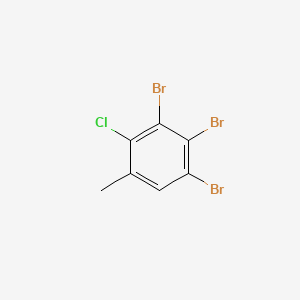

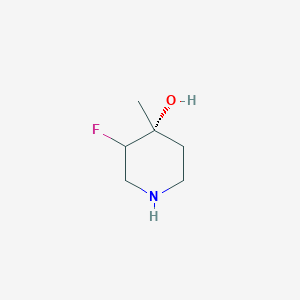



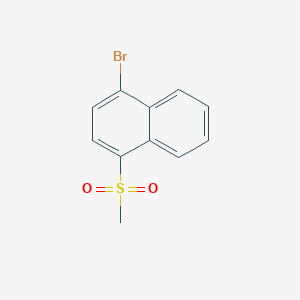
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
